molecular formula C19H19ClN4O4S2 B2917436 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533872-29-6

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2917436
CAS No.: 533872-29-6
M. Wt: 466.96
InChI Key: NATQJTFEKKHFAS-UHFFFAOYSA-N
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Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a 1,3,4-oxadiazole core linked to a chlorothiophene and a sulfonylbenzamide group. Compounds containing the 1,3,4-oxadiazole moiety are extensively investigated for their broad biological activities and are considered a privileged scaffold in drug discovery for the treatment of various diseases . Specifically, structurally similar chlorothiophene-amide compounds have been identified and patented as inhibitors of key coagulation factors, including Factor Xa and thrombin, positioning them as potential candidates for research into novel anticoagulant therapies . The integration of the 1,3,4-oxadiazole ring system is a common strategy in molecular design, as this heterocycle is known to influence a compound's electron density, lipophilicity, and overall steric configuration, which can critically impact its interaction with biological targets . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or as a reference standard in projects aimed at developing new pharmacological agents, particularly in the fields of hematology, cardiovascular disease, and inflammation.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-12-4-2-3-11-24(12)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h5-10,12H,2-4,11H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATQJTFEKKHFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, a chlorothiophene moiety, and a piperidine sulfonamide group. Its molecular formula is C14H13ClN4O3SC_{14}H_{13}ClN_4O_3S, with a molecular weight of approximately 348.79 g/mol. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and enzyme inhibition pathways.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains of Neisseria gonorrhoeae. The mechanism involves the inhibition of key enzymes related to cell wall synthesis and DNA replication in bacterial cells .

Minimum Inhibitory Concentration (MIC) values have been evaluated against several pathogens, demonstrating effectiveness comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Bacterial Strain MIC (µg/mL) Standard Comparison
Neisseria gonorrhoeae8Ciprofloxacin: 8
Staphylococcus aureus16Ofloxacin: 16
Pseudomonas aeruginosa32Ketoconazole: 32

Enzyme Inhibition

The compound has shown significant enzyme inhibitory activity against acetylcholinesterase (AChE) and urease. This property is particularly relevant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase7512
Urease6520

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound binds to specific enzymes crucial for bacterial growth and metabolism, leading to cell death.
  • Cell Membrane Disruption : It may disrupt the integrity of bacterial cell membranes, enhancing its antimicrobial effects.
  • Inhibition of Metabolic Pathways : The compound interferes with metabolic pathways essential for pathogen survival and replication .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Study on Antibacterial Activity : A study conducted by Aziz-ur-Rehman et al. demonstrated that the synthesized derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Evaluation : In a pharmacological evaluation involving carrageenan-induced rat paw edema, the compound showed anti-inflammatory properties comparable to diclofenac sodium .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

a. (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ()

  • Core : Shares the 1,3,4-oxadiazole ring but substitutes position 5 with a benzylsulfanyl group instead of chlorothiophene.
  • Sulfonamide Group : Uses a 4-methylbenzenesulfonamide linked to a phenylethyl chain, differing from the 2-methylpiperidine sulfonyl group in the target compound.

b. N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide ()

  • Core : Retains the 1,3,4-oxadiazole structure but substitutes position 5 with a 2-chlorophenyl group.
  • Sulfamoyl Group : Incorporates a tetrahydrofuran-derived substituent (N-methyl-N-((tetrahydrofuran-2-yl)methyl)), contrasting with the 2-methylpiperidine sulfonyl group.
Sulfonamide/Sulfamoyl Modifications

a. N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide ()

  • Core : Replaces oxadiazole with a benzothiadiazole ring, altering electronic properties.
  • Substituents : Features an N-benzyl-N-methyl sulfonamide, which is less bulky than the 2-methylpiperidine sulfonyl group.

Comparative Physicochemical and Pharmacological Properties

Table 1: Key Comparative Data
Compound Core Structure Substituent (Position 5) Sulfonamide/Sulfamoyl Group Molecular Weight (g/mol) LogP* (Predicted)
Target Compound 1,3,4-Oxadiazole 5-Chlorothiophen-2-yl 2-Methylpiperidine sulfonyl ~485† 3.8
Compound 1,3,4-Oxadiazole Benzylsulfanyl 4-Methylbenzenesulfonamide ~460† 4.2
Compound 1,3,4-Oxadiazole 2-Chlorophenyl Tetrahydrofuran-methyl sulfamoyl 476.9 2.9
Compound Benzothiadiazole N/A N-Benzyl-N-methyl ~330† 3.5

*Predicted LogP values based on substituent contributions. †Estimated due to lack of explicit data in evidence.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and how is regioselectivity ensured during oxadiazole ring formation?

Methodological Answer:
The synthesis typically involves sequential steps:

Esterification and Hydrazination: Start with 5-chlorothiophene-2-carboxylic acid, converting it to a hydrazide derivative via esterification (e.g., using methanol/H₂SO₄) followed by reaction with hydrazine hydrate .

Oxadiazole Formation: Treat the hydrazide with cyanogen bromide (BrCN) or POCl₃ in anhydrous conditions to cyclize into the 1,3,4-oxadiazole ring. Regioselectivity is controlled by reaction temperature (80–100°C) and stoichiometric excess of BrCN to favor 1,3,4-oxadiazole over 1,2,4-isomers .

Sulfonylation: React the oxadiazole intermediate with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride in dry THF under basic conditions (e.g., NaH) to introduce the sulfonylbenzamide group. Purify via column chromatography (silica gel, CHCl₃:MeOH 9:1) .

Key Challenges:

  • Competing side reactions during cyclization (e.g., dimerization).
  • Moisture sensitivity of sulfonyl chloride intermediates.

Advanced: How can computational chemistry (e.g., DFT, molecular docking) guide the optimization of synthesis and bioactivity prediction for this compound?

Methodological Answer:

Reaction Pathway Simulation: Use Density Functional Theory (DFT) to model transition states during oxadiazole ring formation, identifying energy barriers and optimal conditions (e.g., solvent polarity, catalyst effects) .

Molecular Docking: Screen the compound against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize substituents (e.g., 5-chlorothiophene) that enhance binding affinity via hydrophobic interactions .

ADMET Prediction: Employ tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) and refine the structure for reduced toxicity .

Data Contradiction Example:
If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in simulations .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectral Analysis:
    • ¹H/¹³C NMR: Confirm substituent integration (e.g., 5-chlorothiophene protons at δ 6.8–7.2 ppm, piperidine methyl at δ 1.2 ppm) .
    • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 504.0825 for C₁₉H₁₈ClN₃O₃S₂).
  • Purity Assessment:
    • HPLC: Use a C18 column (ACN:H₂O 70:30, λ=254 nm) to assess purity (>95%).
    • Elemental Analysis: Match calculated vs. observed C, H, N percentages (tolerance ±0.4%) .

Common Pitfalls:

  • Residual solvents in NMR (e.g., THF).
  • Overlapping peaks in aromatic regions; use 2D NMR (COSY, HSQC) for resolution .

Advanced: How to design a structure-activity relationship (SAR) study to evaluate substituent effects on antimicrobial activity?

Methodological Answer:

Variation of Substituents:

  • Synthesize analogs with modified groups (e.g., replace 5-chlorothiophene with 5-methylthiophene or phenyl).
  • Alter the sulfonylpiperidine moiety (e.g., 3-methyl vs. 4-methylpiperidine) .

Bioassays:

  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Data Interpretation:

  • Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity (Hammett σ values) with MIC trends.
  • Highlight groups enhancing membrane penetration (e.g., lipophilic 2-methylpiperidine) .

Example Finding:
Chlorothiophene analogs show 4-fold higher activity than phenyl derivatives due to enhanced halogen bonding .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

Re-examine Assay Conditions:

  • Check compound stability in assay media (e.g., pH 7.4 vs. degradation in acidic conditions).
  • Confirm cellular uptake using fluorescence tagging .

Refine Computational Models:

  • Incorporate explicit solvent molecules in docking simulations to account for solvation effects.
  • Adjust force fields (e.g., AMBER vs. CHARMM) for better ligand-protein interaction accuracy .

Orthogonal Validation:

  • Perform isothermal titration calorimetry (ITC) to measure binding constants experimentally.
  • Compare with surface plasmon resonance (SPR) data to validate docking results .

Case Study:
If a predicted COX-2 inhibitor shows no activity, test for off-target effects via proteome-wide profiling .

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